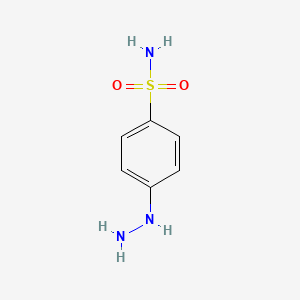
4-Hydrazinylbenzenesulfonamide
Cat. No. B1582950
Key on ui cas rn:
4392-54-5
M. Wt: 187.22 g/mol
InChI Key: NBJSNAGTUCWQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06353117B1
Procedure details


In a flask with an inert atmosphere sodium ethoxide (0.53 g, 7.72 mmoles) is dissolved in 45 ml of ethanol. 1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one (prepared according to method E-1) (0.913 g, 3.86 mmoles) and 4-(aminosulphonyl)phenylhydrazine chlorohydrate (0.87 g, 3.87 mmoles) are added and the mixture was refluxed for 16 hours. The mixture was cooled, evaporated to dryness, cold water added, and the mixture acidified by adding acetic acid and the precipitated solid filtered. This solid was redissolved in ether, treated with active C, filtered and the solvent eliminated with a rotovapor. The resulting residue was crystallised from ethyl ether-petrol ether (50:50) to give 1-(4-aminosulphonylphenyl)-5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazole (1.02 g, yield: 65%) in the form of a solid m.p.=160-2° C.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one
Quantity
0.913 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[O-]CC.[Na+].[F:5][C:6]([F:20])([F:19])[C:7](=O)[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=1[F:17].[NH2:21][S:22]([C:25]1[CH:30]=[CH:29][C:28]([NH:31][NH2:32])=[CH:27][CH:26]=1)(=[O:24])=[O:23]>C(O)C>[NH2:21][S:22]([C:25]1[CH:26]=[CH:27][C:28]([N:31]2[CH:9]([C:10]3[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=3[F:17])[CH2:8][C:7]([C:6]([F:20])([F:19])[F:5])=[N:32]2)=[CH:29][CH:30]=1)(=[O:24])=[O:23] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
solid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.53 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one
|
|
Quantity
|
0.913 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C=CC1=C(C=C(C=C1)F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NS(=O)(=O)C1=CC=C(C=C1)NN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 16 hours
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness, cold water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding acetic acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solid filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This solid was redissolved in ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with active C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was crystallised from ethyl ether-petrol ether (50:50)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NS(=O)(=O)C1=CC=C(C=C1)N1N=C(CC1C1=C(C=C(C=C1)F)F)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.02 g | |
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
